![molecular formula C18H25N5O2S B2392400 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235277-22-1](/img/structure/B2392400.png)
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized and evaluated this compound for its antimicrobial potential. It shows significant antibacterial activity and moderate antifungal activity. Docking studies with protein structures further support its inhibitory potency against bacterial and fungal organisms .
- The compound’s structure includes a benzothiadiazole core, which has been widely used in synthetic organic chemistry and pharmaceutical science. Its binding affinities to proteins make it an interesting candidate for drug development .
- Additionally, the piperidine moiety is a common building block in natural products and therapeutic agents. Investigating derivatives of piperidine for various biological activities, including antihypertensive effects, has been a focus of research .
- Benzothiadiazoles find applications beyond biology. They are used in materials science, including as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .
- The compound contains a 1,3,4-oxadiazole scaffold, which has demonstrated diverse biological properties. These include bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities .
- Although not directly related to the compound, studies on reactive oxygen species (ROS) production and cellular triggers have implications for inflammation. ROS can activate the NLRP3 inflammasome, which plays a role in inflammatory responses .
- A synthetic route to this compound from 1-methyl-1H-pyrazol-5-amine has been developed, achieving an overall yield of 59.5%. The steps involve nitrosation, reduction, esterification, amino group protection, and condensation .
Antimicrobial Activity
Medicinal Chemistry
Materials Science
1,3,4-Oxadiazoles Scaffold
Inflammasome Modulation
Chemical Synthesis and Yield
Mechanism of Action
Target of Action
It is noted that similar compounds are often used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound, being a rigid linker in PROTAC development, may impact the 3D orientation of the degrader and thus ternary complex formation . This suggests that the compound might interact with its targets by binding to them and inducing a conformational change that allows for the recruitment of an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-18(2,3)20-17(25)23-8-6-12(7-9-23)11-19-16(24)13-4-5-14-15(10-13)22-26-21-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,24)(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBPMIULXRQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.